molecular formula C19H15Cl2N7O B10959039 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10959039
M. Wt: 428.3 g/mol
InChI Key: OKOLEGASVMKXQL-UHFFFAOYSA-N
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Description

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a dichlorobenzyl group and a tetraazole ring substituted with a phenyl group, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Dichlorobenzyl Group: The pyrazole ring is then substituted with a dichlorobenzyl group using a suitable halogenation reaction.

    Formation of the Tetraazole Ring: This involves the cyclization of an azide with a nitrile compound.

    Coupling of Pyrazole and Tetraazole Rings: The final step involves coupling the substituted pyrazole and tetraazole rings through an amide bond formation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis.

Scientific Research Applications

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Tetraazole Derivatives: Compounds with similar tetraazole rings but different substituents.

    Amide-Linked Compounds: Other compounds with amide linkages between different aromatic rings.

The uniqueness of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE lies in its specific combination of substituents and the resulting chemical properties, which may offer distinct advantages in its applications.

Properties

Molecular Formula

C19H15Cl2N7O

Molecular Weight

428.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C19H15Cl2N7O/c20-16-7-4-8-17(21)15(16)11-27-10-14(9-22-27)23-18(29)12-28-25-19(24-26-28)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,23,29)

InChI Key

OKOLEGASVMKXQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CN(N=C3)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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